molecular formula C9H15ClN2O B2872332 [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride CAS No. 1864015-42-8

[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride

Cat. No.: B2872332
CAS No.: 1864015-42-8
M. Wt: 202.68
InChI Key: ZLMLEFOAKXEJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride: is a chemical compound with the molecular formula C9H14ClN2O . It is a derivative of hydrazine, featuring a methoxyphenyl group attached to the ethyl chain. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride typically involves the reaction of 4-methoxyphenylhydrazine with ethyl bromide in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride can undergo oxidation reactions to form corresponding or .

    Reduction: It can be reduced to form or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

    Azobenzenes: Formed through oxidation.

    Amines: Formed through reduction.

    Hydrazones: Formed through reduction or substitution reactions.

Scientific Research Applications

Chemistry:

  • Used as a reagent in the synthesis of heterocyclic compounds .
  • Acts as an intermediate in the preparation of pharmaceutical compounds .

Biology:

  • Investigated for its potential use in biochemical assays .
  • Studied for its interactions with biological macromolecules .

Medicine:

  • Explored for its potential antimicrobial and antitumor properties.
  • Used in the development of diagnostic agents .

Industry:

  • Employed in the synthesis of dyes and pigments .
  • Utilized in the production of agrochemicals .

Mechanism of Action

The mechanism of action of [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride involves its interaction with biological targets such as enzymes and receptors . The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways , resulting in the observed biological effects.

Comparison with Similar Compounds

  • 4-Methoxyphenylhydrazine hydrochloride
  • 4-Methoxyphenylhydrazine monohydrochloride
  • p-Methoxyphenylhydrazine hydrochloride
  • p-Methoxyphenylhydrazinium chloride

Uniqueness:

  • The presence of the ethyl group in [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride distinguishes it from other similar compounds, potentially altering its reactivity and biological activity .
  • The compound’s unique structure may confer specific interactions with biological targets, making it valuable for certain research applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)ethylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-7(11-10)8-3-5-9(12-2)6-4-8;/h3-7,11H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMLEFOAKXEJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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